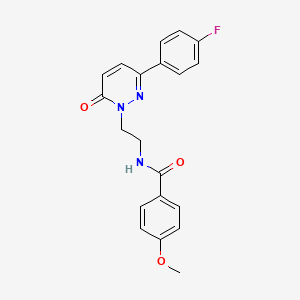
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide” is a complex organic molecule. It contains a tetrazole group (a five-membered ring containing four nitrogen atoms), a sulfonamide group (a sulfur atom bonded to two oxygen atoms and an amine group), and several aromatic rings with various substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrazole ring could be formed via a cyclization reaction . The sulfonamide group could be introduced via a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. Techniques such as NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the tetrazole ring is known to participate in various reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of polar groups like sulfonamide could increase its solubility in polar solvents .Applications De Recherche Scientifique
Photosensitization for Therapeutic Applications
- A study by Pişkin, Canpolat, and Öztürk (2020) details the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibit significant photosensitizing abilities, making them highly effective for photodynamic therapy applications, particularly in treating cancer. Their high singlet oxygen quantum yield and good fluorescence properties underscore their potential as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-HIV Activities
- Zareef et al. (2007) synthesized a series of novel benzensulfonamides with potential anti-HIV and antifungal activities. These compounds, through their diverse biological activities, offer promising insights into the development of new therapeutic agents (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Structural and Molecular Analysis
- Karakaya et al. (2015) conducted a comprehensive study on N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, exploring its harmonic vibrational frequencies and geometric parameters through experimental and theoretical methods. This analysis provides valuable insights into the molecular interactions and stability of such compounds (Karakaya, Sert, Sreenivasa, Suchetan, & Çırak, 2015).
Enzyme Inhibition for Alzheimer's Disease
- Abbasi et al. (2018) synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating significant acetylcholinesterase inhibitory activity. These findings suggest potential therapeutic applications in treating Alzheimer’s disease, highlighting the role of sulfonamide derivatives in developing new treatments (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
Agricultural Applications
- Campos et al. (2015) explored the use of polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole, fungicides widely used in agriculture. This study demonstrates the potential of nanoparticle carriers to enhance the delivery and efficacy of agricultural chemicals, thereby reducing environmental toxicity and improving sustainability (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fernandes Fraceto, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-12-5-6-15(9-13(12)2)23-18(20-21-22-23)11-19-27(24,25)16-7-8-17(26-4)14(3)10-16/h5-10,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQNTGPIQVLRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


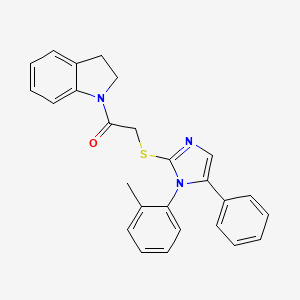


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2748030.png)
![ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate](/img/structure/B2748032.png)
![7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one](/img/structure/B2748033.png)
![6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2748035.png)

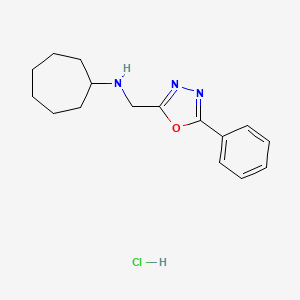
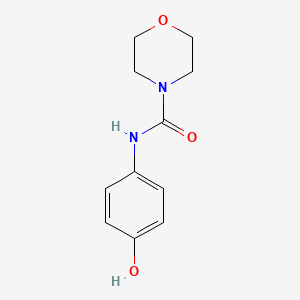
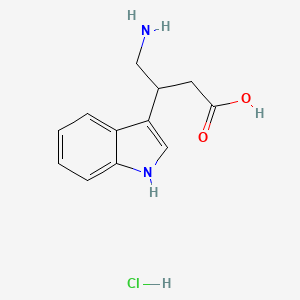
![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2748046.png)
